(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate
Description
Properties
IUPAC Name |
(7-chloro-3,6-dimethyl-4-oxoquinazolin-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-4-9-11(5-10(7)14)15-12(6-19-8(2)17)16(3)13(9)18/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZWQUUABPULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N(C2=O)C)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
The quinazolinone scaffold is typically synthesized via cyclization of anthranilamide with aldehydes or ketones. For example:
- Method A : Anthranilamide reacts with acetylacetone in aqueous media catalyzed by reverse zinc oxide micelles at 70°C, yielding 3,6-dimethylquinazolin-4(3H)-one. This method achieves yields >85% under green conditions.
- Method B : Microwave-assisted condensation of methylanthranilamide with acetic anhydride produces 3-methylquinazolin-4(3H)-one intermediates.
Chlorination at C7
Electrophilic chlorination of the aromatic ring is achieved using:
- Phosphorus oxychloride (POCl₃) : Reacts with 3,6-dimethylquinazolin-4(3H)-one in refluxing conditions (110°C, 6 hours), introducing chlorine at the para position to the electron-withdrawing carbonyl group.
- N-Chlorosuccinimide (NCS) : Offers milder conditions (room temperature, DMF) but requires directing groups for regioselectivity.
Optimization and Challenges
Regioselectivity in Chlorination
Chlorination at C7 is favored due to the electron-donating methyl groups at C3 and C6, which activate the para position. Computational studies suggest a 12:1 para:ortho selectivity ratio in POCl₃-mediated reactions.
Green Chemistry Approaches
Reverse micelle catalysts (e.g., zinc oxide) in aqueous media reduce reaction times by 40% compared to traditional organic solvents. Microwave-assisted steps further enhance efficiency, achieving 95% conversion in 10 minutes.
Comparative Data Table: Synthesis Methods
Chemical Reactions Analysis
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogs and Substituent Effects
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (CAS: 179688-53-0) Substituents: Methoxy (-OMe) at position 7, acetate at position 6. Key Differences: The methoxy group at position 7 (electron-donating) contrasts with the chlorine (electron-withdrawing) in the target compound. The acetate group at position 6 instead of position 2 may influence solubility and metabolic stability .
AS8 (3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl-thiosemicarbazide)
- Substituents : Benzyl group at position 3, thiosemicarbazide at position 2.
- Key Differences : The thiosemicarbazide moiety introduces hydrogen-bonding capabilities, enhancing antimicrobial activity (MIC values: 8–16 µg/mL against S. aureus and E. coli). In contrast, the methyl acetate group in the target compound may act as a prodrug, improving lipophilicity for better membrane permeability .
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride Substituents: Coumarin core with hydrazonoyl chloride. Coumarins typically exhibit stronger fluorescence and different pharmacokinetic profiles compared to quinazolinones .
Physicochemical Properties
| Property | Target Compound | 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate | AS8 (Thiosemicarbazide) |
|---|---|---|---|
| Molecular Weight | ~294.7 g/mol (estimated) | ~264.2 g/mol | ~356.8 g/mol |
| LogP (Lipophilicity) | ~2.5 (chloro + methyl acetate) | ~1.8 (methoxy + acetate) | ~2.9 (benzyl + thiosemicarbazide) |
| Solubility | Moderate (ester enhances) | High (polar groups) | Low (bulky substituents) |
Biological Activity
(7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate, with the CAS number 289686-85-7, is a compound of interest due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is with a molecular weight of 280.71 g/mol. Its structure includes a chloro substituent and a methyl acetate group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight | 280.71 g/mol |
| CAS Number | 289686-85-7 |
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. Specifically, (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has shown effectiveness against various bacterial strains. For instance, in vitro assays demonstrated that this compound possesses a minimum inhibitory concentration (MIC) in the range of 5 to 25 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of quinazoline derivatives. In carrageenan-induced paw edema models, compounds similar to (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate exhibited significant inhibition of inflammation, suggesting a mechanism that may involve the modulation of pro-inflammatory cytokines .
Anticancer Properties
The anticancer activity of (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate has also been explored. Studies on various cancer cell lines have revealed that this compound can induce apoptosis in leukemia cells with an IC50 value around 20 µg/mL. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of quinazoline derivatives against Staphylococcus aureus showed that (7-Chloro-3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate inhibited bacterial growth significantly compared to control groups treated with standard antibiotics .
- In Vivo Anti-inflammatory Study : In a controlled experiment involving rats subjected to induced inflammation via carrageenan injection, administration of the compound resulted in a reduction of swelling by approximately 50% compared to untreated controls .
- Cancer Cell Line Research : A recent investigation into the effects of this compound on human leukemia cell lines demonstrated a marked reduction in cell viability through apoptosis induction mechanisms, suggesting its potential as a therapeutic agent in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
